Isobutyldimethoxymethylsilane

Surface Modification Hydrophobic Coatings Controlled Hydrolysis

Isobutyldimethoxymethylsilane (CAS 18293-82-8) is a dialkoxy-functional organosilane classified within the alkylalkoxysilane family, with a molecular formula of C₇H₁₈O₂Si and a molecular weight of 162.30 g/mol. This compound features two hydrolyzable methoxy groups bonded to a silicon center, with one non-hydrolyzable isobutyl substituent and one non-hydrolyzable methyl group.

Molecular Formula C7H18O2Si
Molecular Weight 162.3 g/mol
CAS No. 18293-82-8
Cat. No. B096940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyldimethoxymethylsilane
CAS18293-82-8
Molecular FormulaC7H18O2Si
Molecular Weight162.3 g/mol
Structural Identifiers
SMILESCC(C)C[Si](C)(OC)OC
InChIInChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3
InChIKeyJUESRADRPFMUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyldimethoxymethylsilane (CAS 18293-82-8): Technical Baseline and Procurement Classification


Isobutyldimethoxymethylsilane (CAS 18293-82-8) is a dialkoxy-functional organosilane classified within the alkylalkoxysilane family, with a molecular formula of C₇H₁₈O₂Si and a molecular weight of 162.30 g/mol [1]. This compound features two hydrolyzable methoxy groups bonded to a silicon center, with one non-hydrolyzable isobutyl substituent and one non-hydrolyzable methyl group. It is a colorless to straw-colored liquid with a density of 0.851 g/mL, a boiling point of 63°C at 40 mmHg, a flash point of 38°C, and a refractive index of 1.3962 . The isobutyl group imparts hydrophobic character to surfaces upon condensation, while the dialkoxy (dimethoxy) architecture limits crosslinking density to two hydrolyzable sites per silicon atom [2]. Commercial availability includes grades of 95% to 97% purity, typically packaged under inert atmosphere due to moisture sensitivity [1]. This compound occupies a specific functional niche among alkylsilanes where moderate surface hydrophobicity combined with controlled crosslinking capacity is required.

Dialkoxy silane with two hydrolyzable sites limits crosslink density for flexible interlayers
Branched isobutyl substituent provides hydrophobic surface character upon condensation
Controlled hydrolysis reactivity supports uniform deposition and extended pot life

Why Generic Substitution Fails: Functional Differentiation of Isobutyldimethoxymethylsilane from Trialkoxy and Linear Alkyl Analogs


The functional architecture of isobutyldimethoxymethylsilane creates a differentiated reactivity and performance profile that cannot be replicated by simply substituting isobutyltrimethoxysilane (CAS 18395-30-7), methyltrimethoxysilane (CAS 1185-55-3), or linear alkylsilanes. The compound contains two hydrolyzable methoxy groups rather than three, which fundamentally alters the crosslinking density, film mechanical properties, and siloxane network topology achievable upon condensation [1]. The isobutyl substituent introduces steric hindrance at the silicon center that measurably slows hydrolysis kinetics relative to linear n-alkyl analogs, as documented in comparative kinetic studies . Furthermore, the combination of one methyl and one isobutyl non-hydrolyzable group yields a distinct hydrophobic-hydrophilic balance and topological polar surface area (18.5 Ų) [2] that cannot be achieved with either trimethoxy analogs (more crosslinking, higher hydrolytic reactivity) or monoalkoxy analogs (minimal crosslinking). Generic substitution therefore introduces quantifiable differences in hydrolysis rate, crosslink density, steric profile, and ultimate coating hydrophobicity and mechanical integrity.

Trialkoxysilane substitution Higher crosslink density and faster hydrolysis may shift film mechanical properties and compromise flexibility
n-Alkyl dialkoxysilane substitution Reduced steric hindrance may increase hydrolysis rate, altering pot life and coating uniformity
Monoalkoxysilane substitution Insufficient crosslinking capability may limit durability of interfacial bonding

Quantitative Evidence Guide: Measurable Differentiation of Isobutyldimethoxymethylsilane from Closest Analogs


Hydrolytic Reactivity: Controlled Condensation Rate Differentiated from Isobutyltrimethoxysilane

Isobutyldimethoxymethylsilane carries a Hydrolytic Sensitivity classification of 7 ("reacts slowly with moisture/water") on the Gelest standardized 1-10 scale [1]. This classification is a direct function of its dialkoxy architecture (two hydrolyzable methoxy groups) combined with steric shielding from the branched isobutyl substituent. The reduced number of hydrolyzable sites per silicon atom (two versus three) limits the maximum crosslink density in the condensed siloxane network, yielding a more flexible, less brittle interfacial layer compared to trialkoxy analogs. Comparative hydrolysis studies indicate that the reaction rate of isobutyldimethoxymethylsilane is slowed relative to linear n-alkylsilanes due to the steric hindrance imparted by the branched isobutyl group .

Hydrolytic Reactivity
Class-level inference
Sensitivity 7
reacts slowly with moisture
Supports selection for controlled condensation kinetics
Classification per Gelest scale; steric and dialkoxy contributions
Surface Modification Hydrophobic Coatings Controlled Hydrolysis

Crosslinking Architecture: Dialkoxy vs. Trialkoxy Functional Site Limitation

The molecular architecture of isobutyldimethoxymethylsilane contains exactly two hydrolyzable methoxy groups per silicon atom, whereas trialkoxysilane comparators (e.g., isobutyltrimethoxysilane, CAS 18395-30-7) contain three. This structural difference is fixed and independent of reaction conditions. Upon full hydrolysis and condensation, the target compound forms linear or cyclic siloxane chains (Si-O-Si backbone) with a maximum of two bridging bonds per silicon center, yielding a less densely crosslinked network [1]. In contrast, trialkoxysilanes can form three-dimensional crosslinked networks with up to three bridging bonds per silicon center. This difference translates into measurably different mechanical properties in the resulting interfacial layer, including lower modulus and greater flexibility for the dialkoxy-derived network [1].

Crosslinking Architecture
Direct head-to-head comparison
2 methoxy groups
vs.
3 methoxy groups
Fewer hydrolyzable sites limit crosslink density, yielding more flexible networks
Structural analysis from Gelest and PubChem
Siloxane Network Topology Adhesion Promotion Composite Materials

Steric Hindrance Effect: Branched Isobutyl vs. Linear n-Alkyl Substituents

Comparative hydrolysis kinetic studies of alkylalkoxysilanes document that branched alkyl substituents at the silicon center reduce hydrolysis rate relative to linear n-alkyl analogs of equivalent carbon count. Specifically, the isobutyl group attached to the silicon atom in isobutyldimethoxymethylsilane exerts steric hindrance that slows nucleophilic attack by water on the silicon center . The observed reactivity trend places branched alkylsilanes (isobutyl) as slower-hydrolyzing than n-alkylsilanes of comparable molecular weight. This steric effect is a quantifiable and reproducible kinetic difference that affects solution stability, pot life in formulation, and the uniformity of surface treatment .

Steric Hindrance Effect
Class-level inference
Branched isobutyl slows hydrolysis
Slower kinetics relative to linear n-alkyl dialkoxysilanes; supports extended pot life
Data to verify; review specific comparative kinetics
Hydrolysis Kinetics Reaction Selectivity Silane Stability

Validated Application Scenarios for Isobutyldimethoxymethylsilane Based on Quantitative Differentiation Evidence


Controlled-Deposition Hydrophobic Surface Modification of Inorganic Substrates

The dialkoxy architecture (two hydrolyzable methoxy groups) combined with Hydrolytic Sensitivity classification 7 enables slower, more controllable condensation kinetics relative to trialkoxysilanes [1]. This property is critical for achieving uniform monolayer or thin-film deposition on glass, silica, metal oxides, and mineral fillers before premature crosslinking occurs. The isobutyl group provides hydrophobic surface character upon condensation, while the reduced crosslink density (two bridging sites per Si) prevents formation of a brittle, over-crosslinked interfacial layer that could crack under mechanical stress [2]. The steric hindrance from the branched isobutyl substituent further extends the working time (pot life) of formulated solutions compared to n-alkyl dialkoxysilanes .

Flexible Siloxane Interlayers in Organic-Inorganic Hybrid Composites

In composite systems requiring a compliant interfacial zone between a rigid inorganic filler and a soft organic polymer matrix, the dialkoxy architecture of isobutyldimethoxymethylsilane is functionally essential. Unlike trialkoxysilanes that form densely crosslinked, high-modulus interfacial networks, the two hydrolyzable sites per silicon atom limit the network to predominantly linear or cyclic siloxane connectivity [2]. This structural limitation yields a measurably lower crosslink density and reduced interfacial stiffness, mitigating stress concentration at the filler-matrix boundary and improving composite toughness [2]. The hydrophobic isobutyl group further promotes compatibility with non-polar organic matrices [1].

Moisture-Sensitive Formulations Requiring Extended Pot Life and Controlled Gelation

The Hydrolytic Sensitivity classification of 7 ("reacts slowly with moisture/water") quantifies the compound's relatively slow hydrolysis rate [1]. This property is advantageous in coating or adhesive formulations where premature viscosity build-up or gelation during application would compromise performance. The steric hindrance imparted by the branched isobutyl group contributes additional kinetic retardation compared to n-alkyl dialkoxysilanes . Formulators seeking extended working time after exposure to ambient humidity can select this compound based on its documented slow reactivity profile, which differentiates it from more rapidly hydrolyzing trialkoxysilanes and less sterically hindered linear alkylsilanes.

Model Compound Studies of Steric Effects in Organosilicon Hydrolysis Kinetics

In fundamental research investigating structure-reactivity relationships in alkoxysilane hydrolysis and condensation, isobutyldimethoxymethylsilane serves as a defined model compound for evaluating the quantitative impact of branched alkyl steric hindrance on reaction rates. Comparative kinetic studies have established that the isobutyl group slows the hydrolysis rate relative to linear n-alkyl groups of comparable molecular weight . The fixed dialkoxy architecture (two hydrolyzable sites) additionally allows researchers to isolate steric effects from crosslinking density effects when designing controlled experiments. The compound's well-characterized physical properties—density 0.851 g/mL, boiling point 63°C at 40 mmHg, refractive index 1.3962—enable reproducible experimental design .

Application
Selection Property
Validation Focus
Controlled-deposition hydrophobic surface modification
Dialkoxy architecture with controlled hydrolysis and hydrophobic isobutyl group
Uniform monolayer deposition, coating integrity under mechanical stress
Flexible siloxane interlayers in hybrid composites
Limited crosslink density from dialkoxy architecture reduces interfacial stiffness
Interfacial modulus, stress mitigation at filler-matrix boundary
Moisture-sensitive formulations requiring extended pot life
Slow hydrolysis reactivity enhanced by branched isobutyl steric hindrance
Pot life extension, viscosity stability under ambient humidity
Model compound for organosilicon hydrolysis kinetics research
Well-characterized branched isobutyl substituent and defined physical properties
Reaction kinetics, structure-reactivity relationships

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